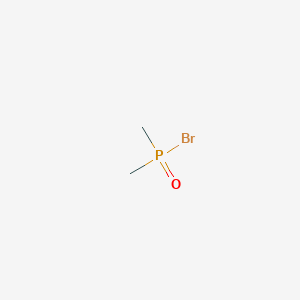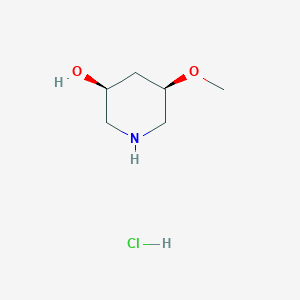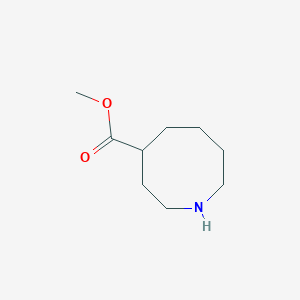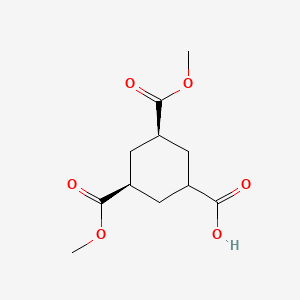
Dimethylphosphinoyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylphosphinoyl bromide is an organophosphorus compound with the molecular formula C2H6BrOP. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often utilized in organic synthesis.
Vorbereitungsmethoden
Dimethylphosphinoyl bromide can be synthesized through several methods. One common synthetic route involves the reaction of dimethylphosphine oxide with bromine. The reaction typically takes place in an inert solvent such as carbon tetrachloride or chloroform, and the reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial production methods often involve the use of large-scale reactors where dimethylphosphine oxide is continuously fed into the reactor along with bromine. The reaction mixture is then distilled to separate the desired product from byproducts and unreacted starting materials .
Analyse Chemischer Reaktionen
Dimethylphosphinoyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding phosphinoyl derivatives.
Oxidation Reactions: The compound can be oxidized to form dimethylphosphinoyl oxide.
Reduction Reactions: It can be reduced to form dimethylphosphine.
Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Dimethylphosphinoyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinoyl compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: This compound is used in the production of flame retardants, plasticizers, and other industrial chemicals .
Wirkmechanismus
The mechanism by which dimethylphosphinoyl bromide exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or the modification of biological pathways. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Vergleich Mit ähnlichen Verbindungen
Dimethylphosphinoyl bromide can be compared with other similar compounds such as:
Dimethylphosphinoyl chloride: Similar in reactivity but uses chlorine instead of bromine.
Dimethylphosphinoyl iodide: Uses iodine and has different reactivity and stability profiles.
Dimethylphosphinoyl fluoride: Known for its use in nerve agents and has a different mechanism of action.
The uniqueness of this compound lies in its specific reactivity with bromine, which can offer distinct advantages in certain synthetic applications .
Eigenschaften
Molekularformel |
C2H6BrOP |
|---|---|
Molekulargewicht |
156.95 g/mol |
IUPAC-Name |
[bromo(methyl)phosphoryl]methane |
InChI |
InChI=1S/C2H6BrOP/c1-5(2,3)4/h1-2H3 |
InChI-Schlüssel |
OPAQIMUKVFWWHE-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride](/img/structure/B13517456.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13517458.png)

![(10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one](/img/structure/B13517473.png)
![3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B13517475.png)
![2-Azaspiro[3.5]nonan-5-one](/img/structure/B13517478.png)
amino}-3-hydroxybutanoic acid](/img/structure/B13517484.png)




![2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid](/img/structure/B13517532.png)
![4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-aminehydrochloride](/img/structure/B13517543.png)
